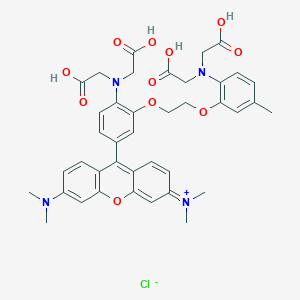

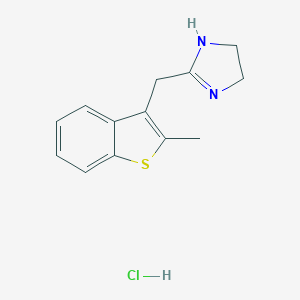

![molecular formula C24H25ClN4O6S B143880 Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate CAS No. 160384-39-4](/img/structure/B143880.png)

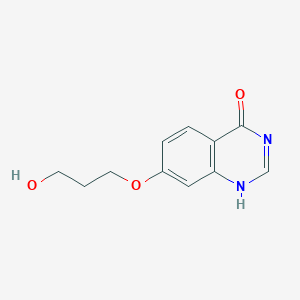

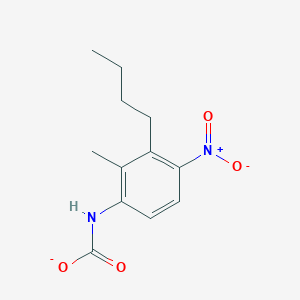

Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives is a topic of interest in several studies. In one study, a series of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . Another study reported the synthesis of a compound by reacting 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole . These methods demonstrate the versatility of piperazine chemistry in generating novel compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can exhibit various intramolecular and intermolecular interactions. For instance, the structure of a compound synthesized in one study showed a weak intramolecular C—H⋯N interaction, while the crystal packing was stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds and a C—H⋯π interaction . Another study described the crystal and molecular structures of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivative, highlighting the influence of substituents on the conformation of the piperazine part of the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives often include cyclo condensation and reactions with various reagents to introduce different functional groups. These reactions are crucial for creating compounds with specific properties and biological activities. For example, the synthesis of benzothiazole-based piperazine-dithiocarbamate derivatives involved reacting 2-chloro-N-(6-substituted benzothiazole-2-yl)acetamide derivatives with sodium salts of appropriate N,N-disubstituted dithiocarbamic acids in acetone .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. The crystallographic data provided in one study, including cell constants and calculated density, offer insight into the solid-state properties of the compounds . These properties are essential for understanding the behavior of these compounds in various environments and for their potential application in pharmaceuticals.

Biological Evaluation

The biological activities of piperazine derivatives are a key area of research. The synthesized compounds in one study were screened for their in vitro antimicrobial activities, with some showing excellent antibacterial and antifungal activities compared to standard drugs . Another study evaluated the anti-acetylcholinesterase activity of benzothiazole-based piperazine-dithiocarbamate derivatives, identifying some compounds as potential anticholinesterase agents . These findings suggest that piperazine derivatives could be promising candidates for developing new therapeutic agents.

Applications De Recherche Scientifique

DNA Binding and Fluorescent Staining

Benzothiazoles, such as Hoechst 33258 analogues, bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. They have been widely used as fluorescent DNA stains due to their ability to readily access cells. These derivatives find applications in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and analysis of plant chromosomes. Additionally, they are utilized as radioprotectors and topoisomerase inhibitors, offering a starting point for rational drug design and serving as a model system to investigate the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Amyloid Imaging in Alzheimer's Disease

Piperazine derivatives have been studied for their application in amyloid imaging for Alzheimer's disease. Radioligands like N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB) have been used to measure amyloid in vivo in the brain of patients with Alzheimer's disease, enabling early detection and evaluation of new antiamyloid therapies (Nordberg, 2007).

Pharmacological Applications of Arylpiperazine Derivatives

Arylpiperazine derivatives, including those with benzothiazolyl groups, have clinical applications mainly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation to 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects in humans and animals. This family of drugs shows the potential for development into treatments for neurological disorders (Caccia, 2007).

Propriétés

IUPAC Name |

dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN4O6S/c1-34-23(30)21(24(31)35-2)17-13-15(18(25)14-19(17)29(32)33)7-8-27-9-11-28(12-10-27)22-16-5-3-4-6-20(16)36-26-22/h3-6,13-14,21H,7-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDGYKWERUPPEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C(=C1)CCN2CCN(CC2)C3=NSC4=CC=CC=C43)Cl)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitrophenyl]-propanedioic Acid 1,3-Dimethyl Ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

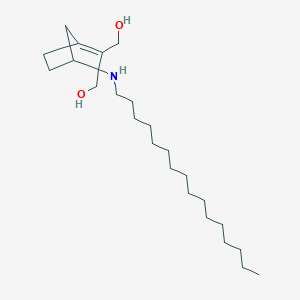

![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)